molecular formula C10H14N2O5 B092121 L-Thymidine CAS No. 16053-52-4

L-Thymidine

Cat. No. B092121
CAS RN: 16053-52-4
M. Wt: 242.23 g/mol
InChI Key: IQFYYKKMVGJFEH-BWZBUEFSSA-N
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Description

L-Thymidine (L-T) is an enantiomer of the naturally occurring D-thymidine, which is a pyrimidine nucleoside present in DNA. Unlike its counterpart, L-Thymidine does not occur naturally and has been studied for its potential applications in medicine, particularly as an antiviral agent. For instance, L-Thymidine has been shown to be phosphorylated by herpes simplex virus type 1 (HSV1) thymidine kinase (TK) and exhibits antiviral properties by inhibiting viral growth without affecting RNA, protein synthesis, cell growth, and viability in certain cell lines .

Synthesis Analysis

The synthesis of L-Thymidine analogs has been a subject of interest due to their potential therapeutic applications. For example, chloroethyl- and methylnitrosourea analogs of thymidine have been synthesized from corresponding amino nucleosides, demonstrating significant antineoplastic activities and inhibiting cell growth more effectively than other compounds such as BCNU . Additionally, various amino analogs of thymidine have been synthesized, with some showing potent antiviral and antineoplastic activities .

Molecular Structure Analysis

The molecular structure of L-Thymidine has been investigated using advanced techniques such as IRMPD action spectroscopy and theoretical approaches. These studies have provided insights into the stable low-energy conformations of L-Thymidine complexes and have compared these to the D-enantiomer. The research supports the robust methodology used for structural characterization and provides a deeper understanding of the intrinsic properties of L-Thymidine .

Chemical Reactions Analysis

L-Thymidine's chemical reactivity, particularly in the context of its phosphorylation by viral enzymes, has been a key area of study. It has been found that HSV1 TK can phosphorylate L-Thymidine to its monophosphate form with efficiency comparable to the natural D-enantiomer. This phosphorylation is crucial for the antiviral activity of L-Thymidine, as it leads to the reduction of viral multiplication in infected cells .

Physical and Chemical Properties Analysis

The physical and chemical properties of L-Thymidine and its analogs are closely related to their biological activities. For instance, the antineoplastic agents synthesized from L-Thymidine analogs have shown varying degrees of biological activity, which is not always correlated with their alkylating or carbamoylating activities. This suggests that the physical and chemical properties of these compounds play a significant role in their effectiveness as antitumor agents . Similarly, the gas-phase conformers of L-Thymidine have been studied, revealing the importance of understanding the physical properties of these molecules for their application in drug design .

Scientific Research Applications

  • Cell Proliferation Studies : L-Thymidine, particularly in its tritiated form ([3H]Thymidine), is commonly used in studying cell proliferation kinetics. It is a selective precursor to DNA and gets incorporated almost exclusively into the DNA of cells preparing to divide. This makes it a valuable tool for tracking cell division and growth in various biological contexts (Hellman & Ullberg, 1986).

  • Investigation of Bacterial Production : In aquatic environments, radioactively labeled thymidine has been used to measure bacterial production. This application, however, involves careful consideration of thymidine catabolism and its impact on the accuracy of bacterial production estimates (Carman, Dobbs, & Guckert, 1988).

  • Histogenesis Research : Labeled thymidine has been instrumental in the study of histogenesis, particularly in the mammalian brain. Autoradiography with tritiated thymidine allows the tracking of cell origin, migration, and fate in developing tissues (Angevine & Sidman, 1961).

  • DNA Synthesis and Repair Studies : Tritium-labeled thymidine is used to investigate DNA synthesis and repair mechanisms. Its incorporation into DNA under various conditions can reveal insights about the biological effects of radionuclides and the process of DNA repair in cells (Scheuermann & Taegder, 1968).

  • Cancer Research : L-Thymidine's role in cancer treatment, especially as a biochemical modulator in combination with other agents, has been extensively studied. Although it lacks antitumor activity on its own, it is significant in the modulation of standard agents like 5-fluorouracil and methotrexate (O'dwyer, King, Hoth, & Leyland-Jones, 1987).

  • Assessment of Cell Production and Migration : Tritium-labeled thymidine is also used to study cellular DNA synthesis and cell migration in various tissues, such as the epithelial layer of the cornea and lens of the eye (Hanna & O'brien, 1960).

  • Potential Pitfalls in Proliferation Measurements : It is important to be aware of the pitfalls and artifacts associated with using [3H]thymidine in cell proliferation measurements, especially when studying inhibitors of cell proliferation (Maurer, 1981).

Safety And Hazards

Thymidine can produce carbon oxides and nitrogen oxides when combusted. It also has the potential to cause a dust explosion .

Future Directions

Thymidine nucleotide metabolism has been identified as a critical regulator of human telomere length . This discovery advances our understanding of cellular metabolic pathways required for genomic integrity and suggests potential therapeutic applications in patients with fatal degenerative diseases .

properties

IUPAC Name

1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O5/c1-5-3-12(10(16)11-9(5)15)8-2-6(14)7(4-13)17-8/h3,6-8,13-14H,2,4H2,1H3,(H,11,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQFYYKKMVGJFEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20936337
Record name 1-(2-Deoxypentofuranosyl)-4-hydroxy-5-methylpyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20936337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Thymidine

CAS RN

16053-52-4, 50-89-5
Record name NSC526738
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=526738
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name thymidine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21548
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(2-Deoxypentofuranosyl)-4-hydroxy-5-methylpyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20936337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4,020
Citations
T Barwick, B Bencherif, JM Mountz… - Nuclear medicine …, 2009 - journals.lww.com
… In this method the precursor, protected on the 5′-O and the N-position with 4,4′-dimethoxytrityl and dimethoxybenzyl, respectively, is prepared in seven steps from L-thymidine. This is …
Number of citations: 110 journals.lww.com
AH Jacobs, A Thomas, LW Kracht, H Li… - Journal of Nuclear …, 2005 - Soc Nuclear Med
Because of the high glucose metabolism in normal brain tissue 18 F-FDG is not the ideal tracer for the detection of gliomas. Methyl- 11 C-l-methionine ( 11 C-MET) is better suited for …
Number of citations: 303 jnm.snmjournals.org
RT Ullrich, T Zander, B Neumaier, M Koker… - PloS one, 2008 - journals.plos.org
Background Inhibition of the epidermal growth factor receptor (EGFR) has shown clinical success in patients with advanced non-small cell lung cancer (NSCLC). Somatic mutations of …
Number of citations: 107 journals.plos.org
S Spadari, G Maga, F Focher, G Ciarrocchi… - Journal of medicinal …, 1992 - ACS Publications
… As a preliminary test of this hypothesis we have studied the interaction of HSV-1 and -2 thymidine kinases with L-thymidine and other enantiomers of natural 2'-deoxyD-nucleosides. …
Number of citations: 150 pubs.acs.org
LB Been, PH Elsinga, J De Vries, DCP Cobben… - European Journal of …, 2006 - Elsevier
BACKGROUND: This pilot study investigated the feasibility of 18 F-3′-deoxy-3′-fluoro-l-thymidine ( 18 F-FLT) as a positron emission tomography (PET) tracer for the visualisation of …
Number of citations: 78 www.sciencedirect.com
R Ullrich, H Backes, H Li, L Kracht, H Miletic… - Clinical cancer …, 2008 - AACR
Purpose: The aim of this study was to investigate the relationship between the in vivo derived kinetic parameters of 3′-deoxy-3′- 18 F-fluorothymidine ( 18 F-FLT) and the proliferation …
Number of citations: 144 aacrjournals.org
S Collet, S Valable, JM Constans… - NeuroImage: Clinical, 2015 - Elsevier
Purpose Conventional MRI based on contrast enhancement is often not sufficient in differentiating grade II from grade III and grade III from grade IV diffuse gliomas. We assessed …
Number of citations: 43 www.sciencedirect.com
B Hernandez-Santiago, L Placidi… - Antimicrobial agents …, 2002 - Am Soc Microbiol
β-l-Thymidine (l-dT) and β-l-2′-deoxycytidine (l-dC) are potent and highly specific inhibitors of hepatitis B virus (HBV) replication both in vivo and in vitro (50% effective concentrations, …
Number of citations: 77 journals.asm.org
A Aviñó, S Mazzini, C Fàbrega, P Peñalver… - … et Biophysica Acta (BBA …, 2017 - Elsevier
… nucleic acid thymine (GNA T) and l-thymidine (Fig. 1b), which were … loop regions of TBA with l-thymidine in an effort to understand … l-thymidine has been introduced in a tetramolecular G-…
Number of citations: 12 www.sciencedirect.com
A Corroyer-Dulmont, EA Pérès, E Petit… - Neuro …, 2013 - academic.oup.com
The individualized care of glioma patients ought to benefit from imaging biomarkers as precocious predictors of therapeutic efficacy. Contrast enhanced MRI and [ 18 F]-…
Number of citations: 51 academic.oup.com

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